methyl (2S,4S,5S,6R)-5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate
Description
This compound is a highly substituted oxane derivative with a complex stereochemical arrangement. Its structure includes:
- A 7-hydroxy-4-methyl-2H-chromen-2-yl moiety linked via an ether bond at position 2, which may confer fluorescence or UV activity useful in analytical detection .
- A triacetyloxypropyl side chain at position 6, contributing to solubility in organic solvents and serving as a synthetic handle for further modifications .
- A methyl ester at the carboxylate group, typical in prodrug design to improve bioavailability.
Its stereochemical complexity implies that crystallographic tools like SHELXL may be critical for structural elucidation .
Properties
IUPAC Name |
methyl (2S,4S,5S,6R)-5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37NO15/c1-14-10-25(44-22-11-20(37)8-9-21(14)22)45-30(29(38)39-7)12-23(41-17(4)34)26(31-15(2)32)28(46-30)27(43-19(6)36)24(42-18(5)35)13-40-16(3)33/h8-11,23-28,37H,12-13H2,1-7H3,(H,31,32)/t23-,24+,25?,26-,27+,28+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDAJBSGWNWJGF-VBMSRFAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(OC2=C1C=CC(=C2)O)OC3(CC(C(C(O3)C(C(COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(OC2=C1C=CC(=C2)O)O[C@@]3(C[C@@H]([C@@H]([C@@H](O3)[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37NO15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
651.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound, also known as (4-Methylumbelliferyl)-N-acetyl-4,7,8,9-tetra-O-acetyl-alpha-D-neuraminic Acid, Methyl Ester, is hyaluronic acid (HA) . HA is a prominent component of the extracellular matrix at many sites of chronic inflammation, including type 1 diabetes, multiple sclerosis, and numerous malignancies.
Mode of Action
This compound acts as a hyaluronic acid synthesis inhibitor . By inhibiting the synthesis of HA, it can decrease inflammation, reduce fibrosis, and lower body weight, serum cholesterol, and insulin resistance.
Biochemical Pathways
The inhibition of HA synthesis by this compound affects the extracellular matrix (ECM) . The ECM plays a crucial role in cell-cell signaling and facilitates cell movement and migration. Therefore, the inhibition of HA synthesis can have significant downstream effects on these processes.
Pharmacokinetics
It is known that 4-methylumbelliferyl, a derivative of this compound, is an already approved drug in europe and asia called “hymecromone” where it is used to treat biliary spasm. More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.
Result of Action
The inhibition of HA synthesis by this compound results in a decrease in inflammation and fibrosis, a reduction in body weight, serum cholesterol, and insulin resistance, and a potential antitumor activity.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of HA can counteract the effects of this compound. More research is needed to fully understand how other environmental factors influence the compound’s action, efficacy, and stability.
Biological Activity
Methyl (2S,4S,5S,6R)-5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate is a complex organic compound with potential biological activity. This article aims to provide an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate molecular structure, which includes multiple functional groups such as acetamido, acetyloxy, and a chromenyl moiety. These features suggest potential interactions with various biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₁O₇ |
| Molecular Weight | 357.34 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antioxidant Activity
Research indicates that compounds with structural similarities to this compound exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing reactive oxygen species (ROS), which are implicated in various diseases.
Anti-inflammatory Effects
Studies have shown that related compounds can modulate inflammatory pathways. For example, certain derivatives have been observed to inhibit the expression of pro-inflammatory cytokines, suggesting that this compound may also possess anti-inflammatory properties.
Antimicrobial Activity
Preliminary investigations into the antimicrobial activity of similar compounds suggest potential efficacy against various pathogens. The presence of hydroxyl groups in the structure may enhance its interaction with microbial membranes.
Enzymatic Interactions
The compound may interact with specific enzymes involved in metabolic pathways. For instance, it could inhibit enzymes responsible for the synthesis of inflammatory mediators or oxidative stress markers.
Cellular Pathways
Research indicates that compounds with similar structures can influence cellular signaling pathways such as the NF-kB pathway and the MAPK pathway. These pathways are critical in regulating inflammation and cell survival.
Study 1: Antioxidant Efficacy in C. elegans
A study conducted on the nematode Caenorhabditis elegans demonstrated that derivatives of this compound significantly reduced ROS levels and increased lifespan under oxidative stress conditions. The results indicated an upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) .
Study 2: Anti-inflammatory Properties in Mouse Models
In a mouse model of inflammation, administration of related compounds resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. Histological analysis showed reduced tissue damage and inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its combination of functional groups and stereochemistry. Below is a comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Findings:
Chromenyloxy Group Impact : The 7-hydroxy-4-methyl-2H-chromen-2-yl moiety (shared with compounds in ) is associated with fluorescence and antioxidant activity. Its absence in analogs like reduces UV detectability but increases reactivity for conjugation.
Acetyloxypropyl Side Chain : This group enhances lipophilicity compared to hydroxyl- or phosphate-containing analogs (e.g., ), favoring blood-brain barrier penetration in drug candidates.
Stereochemical Complexity : The (2S,4S,5S,6R) configuration distinguishes this compound from diastereomers (e.g., ’s 5R configuration), which may alter binding affinity in biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
